7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride

Description

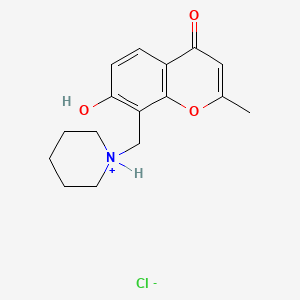

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride (CID 49505) is a chromone derivative characterized by a benzopyran-4-one core substituted with a hydroxy group at position 7, a methyl group at position 2, and a piperidinomethyl moiety at position 7. Its molecular formula is C₁₆H₁₉NO₃ (molecular weight: 273.14 g/mol), with a SMILES notation of CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3 . Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

Properties

CAS No. |

67195-89-5 |

|---|---|

Molecular Formula |

C16H20ClNO3 |

Molecular Weight |

309.79 g/mol |

IUPAC Name |

7-hydroxy-2-methyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |

InChI |

InChI=1S/C16H19NO3.ClH/c1-11-9-15(19)12-5-6-14(18)13(16(12)20-11)10-17-7-3-2-4-8-17;/h5-6,9,18H,2-4,7-8,10H2,1H3;1H |

InChI Key |

VETLVTOCTLUTRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCCCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride typically involves multiple steps, starting with the preparation of the chromone core. The process may include:

Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors.

Introduction of the piperidinomethyl group: This step involves the reaction of the chromone core with piperidine or a derivative thereof.

Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale crystallization techniques, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.

Reduction: The chromone core can be reduced to form a dihydrochromone or tetrahydrochromone.

Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols, and conditions such as refluxing in an appropriate solvent.

Major Products Formed:

Oxidation: Formation of 7-hydroxy-2-methyl-8-piperidinomethylchromone-3-carboxylic acid.

Reduction: Formation of 7-hydroxy-2-methyl-8-piperidinomethylchroman-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may be used in biological studies to understand the role of chromone derivatives in cellular processes.

Medicine: It has potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer properties.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound is structurally analogous to 2-ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride (CID 49495), which replaces the methyl group at position 2 with an ethyl group. Key differences include:

Pharmacokinetic and Functional Implications

Receptor Binding : Piperidine-containing chromones often interact with G-protein-coupled receptors (GPCRs) or ion channels. The substitution at position 2 could alter steric hindrance or hydrogen-bonding capacity, impacting target affinity .

Metabolic Stability : The ethyl group in CID 49495 may slow oxidative metabolism by cytochrome P450 enzymes compared to the methyl group in CID 49505, extending half-life .

Limitations of Current Data

- No pharmacological or toxicological studies are available for either compound in the provided evidence .

- Predicted CCS values are computational and require experimental validation (e.g., ion mobility spectrometry).

Biological Activity

7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride is a synthetic compound belonging to the chromone family, which has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound exhibits a range of pharmacological effects, including:

- Antiviral Activity : Studies have shown that chromone derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways.

- Anticancer Properties : The compound has been noted for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

Antiviral Activity

Recent research indicates that this compound displays significant antiviral properties. In vitro studies have demonstrated its effectiveness against various viral strains, including HIV and influenza.

- HIV Inhibition : In a study evaluating several chromone derivatives, it was found that compounds similar to this compound exhibited EC50 values ranging from 0.036 μM to 0.14 μM against HIV strains, indicating potent anti-HIV activity .

- Mechanisms of Action : The antiviral action is believed to involve inhibition of reverse transcriptase and interference with viral entry into host cells. The structural features of the compound, particularly the piperidine moiety, enhance its binding affinity to viral proteins.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Lines Tested : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 3.2 | Cell cycle arrest at G2/M phase |

The results indicate that the compound effectively induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can significantly impact their efficacy.

- Position 2 and 3 Substituents : Alkyl substitutions at these positions have been shown to enhance antiviral activity. For instance, bulky groups at position 3 reduce activity, while smaller alkyl groups maintain potency.

- Piperidine Moiety : The presence of a piperidine side chain is essential for enhancing both antiviral and anticancer activities due to improved solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Additionally, viral load measurements in HIV-infected models indicated significant reductions post-treatment.

- Clinical Relevance : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects suffering from HIV and various cancers.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Hydroxy-2-methyl-8-piperidinomethylchromone hydrochloride, and how do reaction conditions influence yield and purity?

- Answer : Synthesis typically involves multi-step reactions under controlled temperature and pressure to ensure regioselectivity and purity. For example, piperidinomethylchromone derivatives often require halogenation or nucleophilic substitution steps, with oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., LiAlH4) used judiciously to preserve functional groups . Factorial experimental design (e.g., varying solvent polarity, temperature gradients) can optimize yield and minimize byproducts . Computational reaction path searches (quantum chemical calculations) help predict optimal conditions, reducing trial-and-error approaches .

| Reaction Step | Key Variables | Impact on Yield/Purity |

|---|---|---|

| Halogenation | Solvent polarity | Higher polarity improves solubility of intermediates |

| Cyclization | Temperature | Elevated temps (~80°C) favor ring closure |

| Salt formation | pH control | Strict pH 4-5 ensures hydrochloride stability |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities in the piperidine-chromone scaffold . High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, especially for hydrochloride salts prone to hygroscopic degradation .

Q. How should researchers approach the selection of appropriate solvent systems for recrystallization of this hydrochloride salt?

- Answer : Solvent polarity and solubility parameters must align with the compound’s hydrophilicity. Mixed solvents (e.g., ethanol-water) are preferred for recrystallization to balance solubility and recovery. Thermal stability studies (TGA/DSC) guide temperature limits during drying .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Answer : Discrepancies often arise from structural analogs (e.g., methyl vs. chloro substituents) or assay conditions . Standardized protocols (e.g., fixed pH, cell lines) and meta-analyses using multivariate statistics (ANOVA, PCA) isolate confounding variables . Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanism-specific effects.

| Structural Variant | Biological Activity | Key Assay Differences |

|---|---|---|

| 8-Methyl derivative | Antiviral | Vero vs. HEK293 cell lines |

| 7-Chloro analog | Antibacterial | Broth microdilution vs. agar diffusion |

Q. How can computational modeling be integrated with experimental approaches to predict pharmacological interactions?

- Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target receptors (e.g., GPCRs, kinases). Quantum mechanics/molecular mechanics (QM/MM) simulations assess reaction pathways for metabolite formation . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in derivatives of this compound?

- Answer : Systematic substitution at the 2-methyl or 8-piperidinomethyl positions using factorial design (e.g., 2³ designs) evaluates additive/synergistic effects . Bioisosteric replacements (e.g., -OH → -OCH₃) paired with Free-Wilson analysis quantify group contributions to activity .

| Substituent | Biological Target | Δ Activity (IC₅₀) |

|---|---|---|

| 7-Hydroxy | COX-2 inhibition | 2.5 µM |

| 8-Piperidinomethyl | σ₁ receptor binding | 0.8 µM |

Q. What strategies are effective in elucidating the mechanism of action when traditional target identification methods fail?

- Answer : Chemoproteomics (activity-based protein profiling) identifies off-target interactions . Phenotypic screening in genetically diverse models (e.g., zebrafish, organoids) reveals context-dependent effects. CRISPR-Cas9 knockout libraries prioritize candidate pathways .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference with structural analogs (e.g., 7-chloroquinoline derivatives) to distinguish compound-specific effects from assay artifacts .

- Synthesis Optimization : Integrate Design of Experiments (DoE) with computational predictions to minimize resource-intensive iterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.